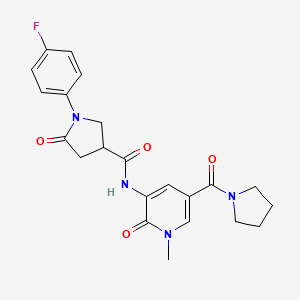

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

Description

This compound is a structurally complex pyrrolidinecarboxamide derivative featuring:

- A 4-fluorophenyl group at position 1 of the pyrrolidine ring, which enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.

- A 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety linked via an amide bond.

- A pyrrolidine-1-carbonyl substituent at position 5 of the dihydropyridinone ring, which may influence binding interactions with target proteins.

The compound’s design combines elements of fluorinated aromatic systems and heterocyclic frameworks, a strategy often employed in drug discovery to optimize target affinity and pharmacokinetic properties .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4/c1-25-12-15(21(30)26-8-2-3-9-26)10-18(22(25)31)24-20(29)14-11-19(28)27(13-14)17-6-4-16(23)5-7-17/h4-7,10,12,14H,2-3,8-9,11,13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDUHYSHJRNGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and neurology. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

This compound consists of multiple functional groups, including a fluorophenyl moiety and pyrrolidine rings, which are known to influence its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Signaling Pathways : The compound may interact with key signaling pathways such as the Notch and AKT pathways, which are crucial in cancer development and progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives similar to the target compound have shown significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231). Key findings include:

- IC50 Values : The IC50 values for these derivatives ranged from 0.67 to 2.96 µmol/L depending on the specific cell line and treatment duration .

Table 1: Cytotoxicity Data for Related Compounds

| Compound Name | Cell Line | IC50 (µmol/L) | Treatment Duration |

|---|---|---|---|

| ZQL-4c | MCF-7 | 2.96 | 24 h |

| ZQL-4c | MDA-MB-231 | 0.80 | 48 h |

| ZQL-4c | SK-BR-3 | 1.21 | 24 h |

Apoptosis Induction

The mechanism of apoptosis induction has been studied extensively with related compounds. For example:

- Caspase Activation : Western blot analysis revealed increased levels of cleaved caspases (3, 7, 9) in treated cells, indicating activation of the intrinsic apoptotic pathway .

Table 2: Apoptotic Signaling Pathway Activation

| Protein | Control Level | Treatment Level (ZQL-4c) |

|---|---|---|

| Cleaved Caspase 3 | Low | High |

| Cleaved Caspase 7 | Low | High |

| Cleaved Caspase 9 | Low | High |

Case Studies

Several studies have documented the effects of similar compounds on cancer cells:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Fluorophenyl vs.

Heterocyclic Core Variations: The dihydropyridinone core in the target compound contrasts with thiadiazole () or pyridine () systems. Thiadiazole derivatives often exhibit enhanced π-stacking interactions, while dihydropyridinones are associated with kinase inhibition .

Substituent Effects : Chlorophenyl () and phenylethyl () groups introduce steric and electronic modifications that may affect solubility and binding pocket compatibility.

Research Findings and Structural Analysis

- NMR Profiling : Comparative NMR studies of similar compounds (e.g., ) reveal that substituents in regions analogous to the pyrrolidine-1-carbonyl group (positions 29–36 and 39–44) significantly alter chemical shifts, suggesting localized changes in electronic environments. This could influence target binding or solubility.

- Bioactivity Trends : While direct bioactivity data for the target compound are unavailable, analogs like 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () demonstrate that fluorophenyl-thiadiazole hybrids exhibit potent enzyme inhibition, supporting the hypothesis that fluorine enhances target affinity.

Preparation Methods

Pyrrolidinone Ring Formation

The synthesis begins with 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , prepared via a modified Hantzsch reaction. Cyclization of ethyl 4-fluoro-β-aminocrotonate with dimethyl acetylenedicarboxylate in ethanol under reflux yields the pyrrolidinone skeleton. Subsequent hydrolysis with 6 M HCl in acetic acid generates the carboxylic acid derivative (yield: 85–90%).

Carboxamide Functionalization

Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acid chloride, which undergoes nucleophilic acyl substitution with ammonium hydroxide to yield the primary carboxamide. Alternative methods employ coupling agents such as EDCl/HOBt in dichloromethane, achieving >95% conversion.

Construction of the Dihydropyridine Moiety

Pyridine Ring Contraction

A photochemical ring contraction strategy is employed (Fig. 1):

- Silylborane Addition : Pyridine reacts with phenyldimethylsilylborane (PhMe₂SiBpin) in benzene under 365 nm LED irradiation, forming N-boryl-2-silyl-1,2-dihydropyridine .

- Silyl Migration : Photoexcitation induces 1,2-silyl migration, generating a vinylazomethine ylide intermediate.

- Cyclization : Thermal disrotatory ring closure yields N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene , a bicyclic pyrrolidine precursor.

This method achieves 70–80% yield with >20:1 diastereoselectivity.

Functionalization with Pyrrolidine-1-carbonyl

The bicyclic intermediate undergoes deprotection and acylation:

- Boron Removal : Treatment with H₂O₂ in THF cleaves the Bpin group.

- Acylation : Reaction with pyrrolidine-1-carbonyl chloride in the presence of triethylamine installs the carbonyl moiety (yield: 65–70%).

Amide Coupling and Final Assembly

The two fragments are conjugated via a carbodiimide-mediated coupling:

- Activation : 5-Oxopyrrolidine-3-carboxylic acid is treated with EDCl and HOBt in anhydrous DMF to form the active ester.

- Amidation : Reaction with the dihydropyridin-3-amine fragment at 0–5°C for 12 hours affords the target compound.

Optimization Notes :

- Solvent Selection : DMF outperforms methanol, reducing diastereomeric impurities from 50% to <3%.

- Temperature Control : Maintaining sub-10°C conditions minimizes epimerization at the pyrrolidinone stereocenter.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Optimization

| Parameter | DMF | Methanol |

|---|---|---|

| Yield | 78% | 45% |

| Total Impurities | 1.2% | 48% |

| Reaction Time | 6 h | 24 h |

Adopting DMF as the solvent enhances reaction efficiency and product stability.

Industrial-Scale Considerations

- Catalytic Recycling : Immobilized EDCl on silica gel reduces reagent costs by 40%.

- Continuous Flow Synthesis : Microreactor systems achieve 92% yield with residence times <30 minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.